molecular formula C8H8ClNO3 B1314681 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene CAS No. 100777-46-6

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B1314681
CAS No.: 100777-46-6
M. Wt: 201.61 g/mol
InChI Key: CKIFFDUKUXANNM-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Introduction of the chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a base.

    Methylation: Introduction of the methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Reduction: 1-Chloro-5-methoxy-2-methyl-4-aminobenzene.

    Oxidation: 1-Chloro-5-methoxy-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Chloro-4-methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.

    1-Chloro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Biological Activity

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including mutagenicity, cytotoxicity, and its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring. The molecular formula is C_9H_9ClN_2O_3, and its structure can be depicted as follows:

Structure C6H4(Cl)(CH3)(NO2)(OCH3)\text{Structure }C_6H_4(Cl)(CH_3)(NO_2)(OCH_3)

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In vitro studies have shown that it can induce mutations in bacterial strains such as Salmonella typhimurium, particularly in strains TA100 and TA1535, which are sensitive to mutagens. The compound's mutagenic potential is attributed to its ability to form reactive metabolites that interact with DNA, leading to mutations .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines when exposed to different concentrations of this compound. A study reported IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in affected cells .

Environmental Impact

This compound is also noted for its environmental implications. It has been identified as a pollutant in industrial waste, with studies highlighting its persistence in the environment and its potential to cause methemoglobinemia in humans and animals . The environmental persistence raises concerns about its long-term effects on ecological systems.

Study 1: Mutagenicity Testing

A comprehensive study conducted by the International Agency for Research on Cancer (IARC) evaluated the mutagenic effects of this compound using the Ames test. The results indicated a significant increase in revertant colonies in the presence of the compound, confirming its mutagenic potential .

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxic effects of varying concentrations of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of exposure .

Summary of Research Findings

Study Biological Activity Key Findings
IARC StudyMutagenicityInduced mutations in Salmonella strains TA100 and TA1535
Cytotoxicity StudyAnticancer ActivityIC50 value of 25 µM against MCF-7 cells
Environmental StudyEcotoxicologyIdentified as a pollutant causing methemoglobinemia

Properties

IUPAC Name

1-chloro-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFFDUKUXANNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551336
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100777-46-6
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (10 mL) at −10° C. was treated with concentrated nitric acid (>69% pure, 1 mL) and then treated portionwise with 2-chloro-4-methoxy-1-methylbenzene (0.78 g, 5 mmol) at a rate that maintained the internal temperature lower than −5° C. The solution was stirred for additional one hour while warming to room temperature, poured into an ice and water mixture, and extracted with ethyl acetate several times. The organic layers were combined, washed with 10% Na2CO3 and brine, dried (MgSO4), and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel eluting with 9:1 hexanes/ethyl acetate to provide 0.75 g (71%) of the desired product. MS (DCI) m/e 219 (M+NH4)+; 1H NMR (CDCl3, 300 MHz) δ 7.78 (s, 1H), 7.09 (s, 1H), 3.94 (s, 3H), 2.35 (s, 3H).
Quantity
10 mL
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reactant
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1 mL
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reactant
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0.78 g
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reactant
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[Compound]
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ice
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0 (± 1) mol
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reactant
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solvent
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Yield
71%

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